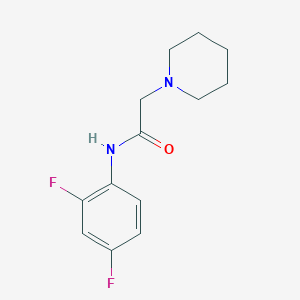

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2,4-difluoroaniline with piperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2,4-difluoroaniline, piperidine, acetic anhydride.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-50°C.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or other derivatives.

Aplicaciones Científicas De Investigación

1.1 Tankyrase Inhibition in Cancer Therapy

One of the most significant applications of N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is its role as a tankyrase inhibitor . Tankyrases are enzymes involved in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Inhibition of tankyrases can lead to decreased levels of β-catenin, a protein that plays a pivotal role in tumor growth. Studies indicate that this compound may effectively reduce tumor growth in various cancer models, making it a candidate for further development in cancer therapy .

1.2 Anti-inflammatory and Analgesic Properties

In addition to its anticancer potential, this compound exhibits anti-inflammatory and analgesic properties . This suggests its potential use in treating conditions characterized by inflammation and pain. The compound's ability to modulate inflammatory pathways could provide new avenues for pain management therapies .

Pharmacological Studies and Case Examples

2.1 Synthesis and Evaluation

The synthesis of this compound typically involves multi-step chemical reactions that ensure high yields and purity. The compound's structure allows for interactions with specific biological targets, influencing various signaling pathways .

2.2 Comparative Studies

A comparative analysis with structurally similar compounds reveals that this compound possesses unique features due to its fluorine substitutions. These modifications enhance its biological activity compared to other piperidine derivatives:

| Compound Name | Unique Features |

|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Selective butyrylcholinesterase inhibition |

| N-(4-fluorophenyl)-2-(piperidin-1-yl)acetamide | Lacks the difluoro substitution but shares piperidine structure |

| N-[4-(trifluoromethyl)phenyl]-2-(piperidin-1-yl)acetamide | Alters electronic properties due to trifluoromethyl group |

This table highlights how the specific fluorine substitutions in this compound contribute to its enhanced selectivity and efficacy .

Future Research Directions

Research is ongoing to fully elucidate the pharmacological profile of this compound. Future studies may focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its anticancer and anti-inflammatory effects.

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings for cancer treatment and pain management.

- Analog Development : Synthesizing analogs with modified structures to enhance therapeutic profiles or reduce side effects.

Mecanismo De Acción

The mechanism of action of N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,4-dichlorophenyl)-2-(piperidin-1-yl)acetamide

- N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)acetamide

- N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structural characteristics. The presence of the difluorophenyl and piperidine moieties suggests a potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F2N |

| Molecular Weight | 239.27 g/mol |

| LogP (octanol-water partition coefficient) | 3.18 |

The compound's mechanism of action is primarily linked to its interaction with various biological targets. Preliminary studies indicate that it may function as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Key Targets

- Insulin-like Growth Factor 1 Receptor (IGF1R) : Inhibitory activity observed at concentrations leading to significant reductions in cell proliferation in hepatocellular carcinoma (HCC) models.

- Epidermal Growth Factor Receptor (EGFR) : Moderate inhibitory effects noted, suggesting potential applications in therapies targeting EGFR-related pathways.

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, in HepG2 cells (a model for liver cancer), the compound showed an IC50 value of approximately 0.62 μM, indicating potent antiproliferative properties compared to standard treatments like Sorafenib (IC50 = 1.62 μM) .

Apoptosis Induction

Flow cytometry analyses revealed that treatment with this compound significantly increased the percentage of early apoptotic cells in HepG2 cultures. At a concentration of 10 μM, the apoptotic rate reached approximately 49.77%, compared to just 5.26% in untreated controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the compound's structure can enhance its biological activity. For example:

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl ring has been correlated with increased potency against target kinases.

- Piperidine Modifications : Alterations in the piperidine ring structure have shown varying effects on binding affinity and selectivity toward IGF1R and other kinases .

Case Studies

Several case studies illustrate the compound's therapeutic potential:

- Hepatocellular Carcinoma : In vitro studies demonstrated that this compound not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase, highlighting its dual role as an antiproliferative agent and an apoptosis inducer .

- Antimicrobial Activity : While primarily studied for its anticancer properties, preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activities, although further research is needed to elucidate these effects fully .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c14-10-4-5-12(11(15)8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHILBOUXYWRSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.